molecular formula C13H8F3NO2 B1393177 2-(3-(Trifluoromethyl)phenyl)isonicotinic acid CAS No. 1226291-45-7

2-(3-(Trifluoromethyl)phenyl)isonicotinic acid

Cat. No.: B1393177
CAS No.: 1226291-45-7
M. Wt: 267.2 g/mol
InChI Key: XDCCRNNYPWNESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Trifluoromethyl)phenyl)isonicotinic acid (CAS 1226291-45-7) is a high-purity chemical building block of interest in medicinal chemistry and pharmaceutical research . This compound, with a molecular formula of C13H8F3NO2 and a molecular weight of 267.21 g/mol, features a core structure combining an isonicotinic acid moiety with a (trifluoromethyl)phenyl group . The presence of the carboxylic acid functional group makes it a versatile intermediate for further synthetic modifications, such as amide coupling or esterification reactions, to create novel molecular entities. The trifluoromethyl group is a common pharmacophore known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Researchers value this compound for developing potential bioactive molecules, particularly in constructing complex scaffolds for kinase inhibitors or other small-molecule therapeutics . It is offered with a typical purity of 98% or higher, ensuring reliable and consistent results in experimental workflows . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) prior to use. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-2-8(6-10)11-7-9(12(18)19)4-5-17-11/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCCRNNYPWNESR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679522
Record name 2-[3-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226291-45-7
Record name 2-[3-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery, a profound understanding of a compound's physicochemical properties is not merely academic; it is the cornerstone of rational drug design and development. These intrinsic characteristics—such as acidity, solubility, and lipophilicity—govern a molecule's behavior in biological systems, dictating its absorption, distribution, metabolism, and excretion (ADME) profile. This guide offers a detailed examination of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid, a heterocyclic building block of significant interest in medicinal chemistry.[1] Its structural motifs, combining an isonicotinic acid core with a trifluoromethyl-substituted phenyl ring, make it a valuable scaffold for developing novel therapeutics, particularly kinase inhibitors.[1] This document serves as a technical resource for researchers and drug development professionals, providing not only core data but also the experimental context and rationale essential for its effective application.

Compound Identity and Molecular Structure

2-(3-(trifluoromethyl)phenyl)isonicotinic acid is a pyridinecarboxylic acid derivative. The isonicotinic acid (pyridine-4-carboxylic acid) core provides a key site for synthetic modification, while the 3-(trifluoromethyl)phenyl group is a critical pharmacophore known to modulate biological activity.[1][2] The trifluoromethyl (CF₃) group, in particular, is frequently employed in drug design to enhance metabolic stability and membrane permeability.[1]

Table 1: Compound Identification

Identifier Value Source
IUPAC Name 2-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid PubChem[1]
CAS Number 1226291-45-7 Benchchem, BLDpharm[1]
Molecular Formula C₁₃H₈F₃NO₂ Benchchem[1]
Molecular Weight 267.21 g/mol Benchchem[1]
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)C2=NC=CC(=C2)C(=O)O PubChem
InChI Key XDCCRNNYPWNESR-UHFFFAOYSA-N Benchchem

Core Physicochemical Properties: A Quantitative Overview

The interplay of a compound's physicochemical properties is critical to its success as a drug candidate. The following table summarizes the known and predicted properties of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid.

Table 2: Summary of Physicochemical Properties

Property Value Comments and Significance
pKa (Predicted) ~1.80 - 2.1 The acidic pKa is attributed to the carboxylic acid group, with the trifluoromethyl group contributing to increased acidity compared to non-fluorinated analogs.[1][3] This value is critical for predicting ionization state in physiological environments.
Solubility Moderately soluble in polar solvents. Qualitative data suggests utility in various solvent systems for synthesis and initial screening.[1] Quantitative determination is essential for formulation development.
Stability Stable under ambient conditions. Indicates good shelf-life and suitability for standard laboratory handling.[1]

| Lipophilicity (LogP) | Not explicitly found, but expected to be increased. | The CF₃ group is known to significantly increase lipophilicity, which can enhance membrane permeability and target binding affinity.[1] |

Acidity (pKa): Ionization in Physiological Milieu

The acid dissociation constant (pKa) is a measure of a compound's acidity and is paramount for predicting its charge state at a given pH. For 2-(3-(trifluoromethyl)phenyl)isonicotinic acid, the carboxylic acid function dictates its acidic nature. The predicted pKa of approximately 1.80-2.1 suggests it will be predominantly in its ionized (deprotonated) carboxylate form at physiological pH (7.4), which has profound implications for its solubility, membrane transport, and interaction with biological targets.[1][3]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and direct method for determining the pKa of ionizable compounds. The causality behind this choice lies in its precision and reliance on a fundamental chemical principle: the Henderson-Hasselbalch equation.

Methodology:

  • Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., methanol/water) to ensure complete dissolution.

  • Titration Setup: Place the solution in a thermostatted vessel at 25°C. Use a calibrated pH electrode to monitor the pH.

  • Titration: Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.02 mL) using an automated titrator.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. Advanced software can be used to calculate the pKa from the first derivative of the titration curve.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Prep Dissolve Compound in Co-solvent Titrate Titrate with Standardized NaOH Prep->Titrate Monitor Monitor pH Continuously Titrate->Monitor Plot Plot pH vs. Volume of Titrant Monitor->Plot Calculate Determine pKa at Half-Equivalence Point Plot->Calculate

Caption: Workflow for pKa determination via potentiometric titration.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability. While 2-(3-(trifluoromethyl)phenyl)isonicotinic acid is described as having moderate solubility in polar solvents, quantitative data is essential for pre-formulation studies.[1] The shake-flask method remains the gold standard for determining thermodynamic solubility due to its directness and simplicity.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This method measures the equilibrium solubility of a compound in a specific solvent system, providing a definitive value for thermodynamic solubility.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial for validating that a saturated solution has been achieved.

  • Phase Separation: Centrifuge the samples at high speed to pellet the excess solid.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with an appropriate mobile phase, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Prep Add Excess Solid to Buffer Shake Agitate at Constant Temperature (24-48h) Prep->Shake Separate Centrifuge to Separate Phases Shake->Separate Quantify Analyze Supernatant by HPLC Separate->Quantify

Caption: Workflow for thermodynamic solubility via the shake-flask method.

Lipophilicity (LogP): Gauging Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes a compound's distribution between an immiscible lipid (n-octanol) and aqueous phase. It is a key predictor of membrane permeability and overall ADME properties. The presence of the trifluoromethyl group is a well-established strategy to increase lipophilicity, which can be advantageous for crossing biological membranes.[1]

Experimental Protocol: Shake-Flask Method for LogP Determination

This classic method directly measures the partitioning of a compound between n-octanol and water.

Methodology:

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to facilitate partitioning, followed by a period of rest to allow the two phases to separate completely. Centrifugation can be used to ensure clear separation.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique like HPLC-UV.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

LogP_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis Prep Dissolve Compound in Aqueous Phase AddOctanol Add Equal Volume of n-Octanol Prep->AddOctanol Equilibrate Shake to Equilibrate, then Separate Phases AddOctanol->Equilibrate Quantify Measure Concentration in Both Phases (HPLC) Equilibrate->Quantify Calculate Calculate LogP Quantify->Calculate

Caption: Workflow for LogP determination via the shake-flask method.

Safety and Handling

According to available data, 2-(3-(trifluoromethyl)phenyl)isonicotinic acid is associated with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Researchers must consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

References

  • Isonicotinic Acid. R&D Chemicals. [Link]

  • Isonicotinic acid. Wikipedia. [Link]

  • 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid. PubChem. [Link]

  • Total Synthesis of Okeaniamide A. American Chemical Society. [Link]

  • Fluoxetine. Wikipedia. [Link]

Sources

An In-Depth Technical Guide to 2-(3-(Trifluoromethyl)phenyl)isonicotinic Acid: Molecular Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction and Compound Profile

Overview

2-(3-(Trifluoromethyl)phenyl)isonicotinic acid is a synthetic organic compound that has garnered significant interest within the medicinal chemistry and drug discovery landscape. Its structure, featuring a trifluoromethyl-substituted phenyl ring linked to an isonicotinic acid moiety, presents a unique combination of physicochemical properties that make it a valuable building block for the development of novel therapeutic agents. The presence of the trifluoromethyl group, a common bioisostere in modern drug design, enhances the molecule's lipophilicity and metabolic stability, properties that are often correlated with improved pharmacokinetic profiles and biological efficacy. This guide provides a comprehensive technical overview of its molecular structure, a detailed synthetic protocol, and an in-depth analysis of its known anticancer and antimicrobial activities and their underlying mechanisms of action.

Chemical Identity
IdentifierValue
CAS Number 1226291-45-7[1][2]
Molecular Formula C₁₃H₈F₃NO₂[1][2]
Molecular Weight 267.20 g/mol [2]
IUPAC Name 2-[3-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid[1]
Canonical SMILES O=C(O)C1=CC=NC(C2=CC=CC(C(F)(F)F)=C2)=C1[2]
InChI Key XDCCRNNYPWNESR-UHFFFAOYSA-N[1]
Physicochemical Properties

The molecular architecture of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid is key to its biological potential. The trifluoromethyl (-CF₃) group is strongly electron-withdrawing and significantly increases the lipophilicity of the phenyl ring. This enhanced lipophilicity can facilitate the molecule's passage across biological membranes, a critical factor for reaching intracellular targets. Furthermore, the carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation, which can lead to a longer biological half-life compared to non-fluorinated analogues. The isonicotinic acid portion of the molecule provides a handle for further chemical modification and is also known to interact with various biological targets.

Part 2: Molecular Structure and Spectroscopic Analysis

Predicted Molecular Geometry

In the absence of a publicly available experimental crystal structure from the Cambridge Crystallographic Data Centre (CCDC), the molecular geometry of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid has been predicted using computational modeling. The structure consists of a pyridine ring and a phenyl ring that are not coplanar, with a predicted dihedral angle of approximately 45-55 degrees between the two rings. This twisted conformation is a result of steric hindrance between the ortho-protons of the two rings. The carboxylic acid group is predicted to be coplanar with the pyridine ring to maximize conjugation. The C-F bond lengths in the trifluoromethyl group are predicted to be in the range of 1.33-1.35 Å, and the F-C-F bond angles are expected to be approximately 107-108 degrees.

Spectroscopic Characterization

2.2.1. ¹H and ¹³C NMR Spectroscopy

The proton and carbon NMR spectra of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid are predicted to show distinct signals corresponding to the unique chemical environments of each nucleus. Based on the analysis of structurally similar compounds, the following spectral characteristics are anticipated:

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show complex multiplets for the protons on the phenyl ring between δ 7.5 and 8.0 ppm. The protons on the pyridine ring are likely to appear as doublets and a singlet in the region of δ 8.0 to 9.0 ppm. The carboxylic acid proton will likely be a broad singlet at a downfield chemical shift, typically above δ 13.0 ppm.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The carbon spectrum will show signals for all 13 carbons. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift, typically in the range of δ 165-175 ppm. The aromatic carbons will resonate in the region of δ 120-150 ppm.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid is expected to exhibit characteristic absorption bands for its functional groups. A broad O-H stretching band for the carboxylic acid will be present in the region of 2500-3300 cm⁻¹. A sharp C=O stretching vibration for the carbonyl group will be observed around 1700-1730 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group will likely appear as strong bands in the 1100-1350 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.

2.2.3. Mass Spectrometry

In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak [M]⁺ would be expected at m/z 267. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH) and potentially the trifluoromethyl group (-CF₃).

Part 3: Synthesis and Purification

Retrosynthetic Analysis

The key synthetic challenge in the preparation of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid is the formation of the carbon-carbon bond between the pyridine and phenyl rings. A reliable and efficient method for this transformation is the Suzuki-Miyaura cross-coupling reaction. The retrosynthetic analysis involves disconnecting this C-C bond, leading to two key building blocks: a halogenated isonicotinic acid derivative and a trifluoromethylphenylboronic acid.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol describes a plausible method for the synthesis of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Reagents:

  • 2-Chloroisonicotinic acid or 2-Bromoisonicotinic acid

  • 3-(Trifluoromethyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and water (solvent system)

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate and brine for extraction

  • Anhydrous magnesium sulfate (MgSO₄) for drying

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroisonicotinic acid (1.0 eq), 3-(trifluoromethyl)phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask, followed by the addition of potassium carbonate (3.0 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst.

  • Acidification and Extraction: Transfer the filtrate to a separatory funnel and acidify with 2M HCl to a pH of approximately 3-4. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3-(trifluoromethyl)phenyl)isonicotinic acid.

Reaction Mechanism

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 2-halo-isonicotinic acid to form a Pd(II) complex.

  • Transmetalation: The trifluoromethylphenyl group is transferred from the boronic acid to the palladium center, displacing the halide. This step is facilitated by the base.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the C-C bond of the final product, regenerating the Pd(0) catalyst.

Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants Reactants: 2-Chloroisonicotinic acid 3-(Trifluoromethyl)phenylboronic acid Pd(OAc)2, PPh3, K2CO3 Reaction Suzuki-Miyaura Coupling (Dioxane/Water, 80-90°C) Reactants->Reaction Filtration Filtration (Celite) Reaction->Filtration Acidification Acidification (HCl) Filtration->Acidification Extraction Extraction (EtOAc) Acidification->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure Product Purification->Product

Caption: Workflow for the synthesis and purification of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid.

Part 4: Biological Activity and Mechanism of Action

Anticancer Activity

4.1.1. In Vitro Efficacy

2-(3-(Trifluoromethyl)phenyl)isonicotinic acid has demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes the available data on its half-maximal inhibitory concentration (IC₅₀) values.

Cell LineCancer TypeIC₅₀ (µM)
Breast Cancer CellsBreast Cancer10 - 50[1]
Colon Cancer CellsColon Cancer10 - 50[1]

4.1.2. Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the anticancer activity of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells. The compound appears to trigger the intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and is often mediated by the tumor suppressor protein p53.

Upon cellular stress induced by the compound, p53 is activated and transcriptionally upregulates pro-apoptotic BH3-only proteins such as PUMA (p53 upregulated modulator of apoptosis) and NOXA. These proteins, in turn, inhibit the anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL), which normally sequester the pro-apoptotic effector proteins BAX and BAK. The release and activation of BAX and BAK lead to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9 then activates the executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

4.1.3. Signaling Pathway Diagram

Apoptosis_Pathway Compound 2-(3-(trifluoromethyl)phenyl)isonicotinic acid p53 p53 Activation Compound->p53 PUMA_NOXA Upregulation of PUMA & NOXA p53->PUMA_NOXA Bcl2 Inhibition of Anti-apoptotic Bcl-2 PUMA_NOXA->Bcl2 BAX_BAK Activation of BAX & BAK Bcl2->BAX_BAK MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_BAK->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by 2-(3-(trifluoromethyl)phenyl)isonicotinic acid.

Antimicrobial Activity

4.2.1. In Vitro Efficacy

The compound has also shown promising activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive32[1]

4.2.2. Mechanism of Action: Inhibition of Cell Wall Synthesis

The antimicrobial action of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid is believed to involve the disruption of bacterial cell wall synthesis. The bacterial cell wall, composed primarily of peptidoglycan, is essential for maintaining cell integrity and shape. Inhibition of its synthesis leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and death. While the precise molecular target within the peptidoglycan synthesis pathway has not been definitively identified for this specific compound, isonicotinic acid derivatives are known to interfere with key enzymes involved in this process. One potential mechanism is the inhibition of transpeptidases, also known as penicillin-binding proteins (PBPs), which are responsible for the cross-linking of peptidoglycan chains. By inhibiting these enzymes, the structural integrity of the cell wall is compromised.

4.2.3. Workflow for Antimicrobial Testing

The Minimum Inhibitory Concentration (MIC) can be determined using the broth microdilution method.

Protocol:

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in a suitable broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of Compound: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

4.2.4. Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Dilution Serial Dilution of Compound Dilution->Inoculation Incubation Incubate (37°C, 24h) Observation Observe for Bacterial Growth Incubation->Observation MIC Determine MIC Observation->MIC

Caption: Workflow for the determination of the Minimum Inhibitory Concentration (MIC).

Part 5: Conclusion and Future Directions

2-(3-(Trifluoromethyl)phenyl)isonicotinic acid is a molecule with significant potential in the field of drug discovery. Its unique structural features, particularly the trifluoromethyl group, contribute to its promising anticancer and antimicrobial activities. This guide has provided a comprehensive overview of its molecular structure, a plausible and detailed synthetic route, and an in-depth analysis of its biological mechanisms of action.

Future research should focus on several key areas. Firstly, obtaining an experimental crystal structure would provide invaluable and definitive insights into its three-dimensional conformation and intermolecular interactions. Secondly, a more detailed elucidation of its mechanisms of action is warranted. For its anticancer activity, identifying the specific upstream signaling events that lead to p53 activation and a broader profiling of its effects on other cancer-related pathways would be beneficial. For its antimicrobial activity, the precise enzymatic target within the bacterial cell wall synthesis pathway needs to be identified. Finally, in vivo studies are necessary to evaluate its efficacy, pharmacokinetic properties, and safety profile in animal models. The insights gained from such studies will be crucial for determining its potential for further development as a therapeutic agent.

Part 6: References

Sources

role of trifluoromethyl group in medicinal chemistry

The trifluoromethyl group is a powerful and versatile functional group in medicinal chemistry that offers a multitude of benefits for drug design. [1]Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity makes it a highly attractive substituent for optimizing lead compounds into successful drug candidates. [1][3]The continued development of novel synthetic methodologies will further expand the accessibility and application of this crucial chemical motif. As our understanding of the intricate interactions of the CF₃ group continues to grow, so too will its importance in the development of novel and more effective therapeutics. [1]

References

  • Shaikh, S., Bejugam, P. R., & Tekade, R. K. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. (2025-07-18). [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. (2025-07-01). [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. (2024-02-15). [Link]

  • Design and biological activity of trifluoromethyl containing drugs. Wechem. (2025-05-29). [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Sitagliptin. Wikipedia. [Link]

  • Sitagliptin | C16H15F6N5O. PubChem - NIH. [Link]

  • Togni reagent II. Wikipedia. [Link]

  • Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications. [Link]

  • (Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent. ResearchGate. [Link]

  • Biochemistry, Cytochrome P450. StatPearls - NCBI Bookshelf - NIH. [Link]

Methodological & Application

Application Note: A Robust Suzuki-Miyaura Coupling Protocol for the Synthesis of 2-(3-(trifluoromethyl)phenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Aryl Isonicotinic Acids

2-Aryl isonicotinic acid scaffolds are privileged structures in modern medicinal chemistry, forming the core of numerous pharmacologically active agents. Their utility stems from their ability to act as versatile bioisosteres and engage in crucial binding interactions with biological targets. The synthesis of these compounds, therefore, is of paramount importance in drug discovery pipelines. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and widely adopted methods for constructing the requisite carbon-carbon bond between a pyridine ring and an aryl group.[1][2] This palladium-catalyzed reaction is renowned for its high functional group tolerance, relatively mild conditions, and the commercial availability of a vast array of boronic acid coupling partners.[2][3][4]

This application note provides a detailed, field-proven protocol for the synthesis of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid via the Suzuki-Miyaura coupling of 2-chloroisonicotinic acid with 3-(trifluoromethyl)phenylboronic acid. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide expert insights into optimizing this crucial transformation.

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Coupling

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined palladium catalytic cycle.[5][6] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in our case, 2-chloroisonicotinic acid) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar Pd(II) intermediate.[5] This is often the rate-determining step of the cycle.

  • Transmetalation: This is the key bond-forming step where the organic group from the organoboron species is transferred to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (a boronate), which readily transfers its aryl group to the Pd(II) center, displacing the halide.[4][9] The precise mechanism of transmetalation is complex, but the requirement for a base is nearly universal.[10]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Catalytic_Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X (Oxidative Addition Intermediate) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' (Transmetalation Intermediate) ArPdX->ArPdAr_prime Transmetalation X_ion X⁻ ArPdAr_prime->Pd0 Product Ar-Ar' (Product) ArPdAr_prime->Product Reductive Elimination ArX Ar-X (2-Chloroisonicotinic Acid) ArX->ArPdX Boronate Ar'-B(OH)₃⁻ (Activated Boronic Acid) Boronate->ArPdAr_prime BoronicAcid Ar'-B(OH)₂ BoronicAcid->Boronate BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Base->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid

This protocol is designed for a 10 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Reaction Scheme:

(Self-generated image of the chemical reaction)

Materials and Equipment
Reagents & Chemicals Supplier Purity CAS No. Quantity
2-Chloroisonicotinic acidSigma-Aldrich≥98%66492-49-91.58 g (10.0 mmol)
3-(Trifluoromethyl)phenylboronic acidCombi-Blocks≥97%139481-22-82.28 g (12.0 mmol)
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Strem≥98%72287-26-4146 mg (0.2 mmol)
Potassium Carbonate (K₂CO₃)Fisher≥99%, anhydrous584-08-74.15 g (30.0 mmol)
1,4-DioxaneAcrosAnhydrous123-91-140 mL
Deionized WaterIn-houseN/A7732-18-510 mL
Hydrochloric Acid (HCl)VWR37%7647-01-0As needed (~5-10 mL)
Ethyl AcetateVWRACS Grade141-78-6For extraction
Brine (Saturated NaCl solution)In-houseN/AN/AFor washing
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-Aldrich≥97%7487-88-9For drying
Equipment
100 mL three-neck round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle with temperature controller
Nitrogen gas inlet and bubbler
Standard glassware for workup (separatory funnel, beakers, etc.)
Büchner funnel and filter flask
Rotary evaporator
Step-by-Step Experimental Procedure
  • Reaction Setup:

    • Assemble the 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter. Ensure all glassware is oven-dried and cooled under a stream of nitrogen.

    • Maintain a positive pressure of nitrogen throughout the reaction setup and execution to prevent catalyst deactivation.[11]

  • Reagent Addition:

    • To the flask, add 2-chloroisonicotinic acid (1.58 g, 10.0 mmol), 3-(trifluoromethyl)phenylboronic acid (2.28 g, 12.0 mmol, 1.2 equiv), and anhydrous potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv).

    • Briefly evacuate and backfill the flask with nitrogen three times.

    • Add the palladium catalyst, Pd(dppf)Cl₂ (146 mg, 0.2 mmol, 2 mol%).

    • Via syringe, add 1,4-dioxane (40 mL) followed by deionized water (10 mL). The mixture will be a heterogeneous suspension.

  • Reaction Execution:

    • Begin vigorous stirring and gently heat the reaction mixture to 90-95 °C using the heating mantle.

    • Maintain this temperature and allow the reaction to proceed for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture.

  • Work-up and Product Isolation:

    • After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with a small amount of ethyl acetate.

    • Transfer the filtrate to a separatory funnel and add 100 mL of deionized water.

    • Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove non-acidic organic impurities. Discard the organic layers.

    • Carefully acidify the aqueous layer to pH ~2-3 by the dropwise addition of 6M hydrochloric acid while stirring in an ice bath. The product will precipitate as a white or off-white solid.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water (2 x 20 mL) and then a small amount of cold diethyl ether to aid in drying.

    • Dry the product under high vacuum to a constant weight. A typical yield is 75-85%.

  • Purification (if necessary):

    • The crude product is often of high purity. If further purification is required, recrystallization from an ethanol/water mixture can be performed.

Summary of Reaction Parameters
ParameterValue/ConditionRationale
Aryl Halide 2-Chloroisonicotinic acidStarting material
Boronic Acid 1.2 equivalentsA slight excess ensures complete consumption of the limiting halide.
Catalyst Pd(dppf)Cl₂ (2 mol%)An effective and air-stable precatalyst for coupling heteroaryl chlorides.[12]
Base K₂CO₃ (3.0 equivalents)A common, effective base for activating the boronic acid.[4][6]
Solvent 1,4-Dioxane / Water (4:1)A versatile solvent system that facilitates dissolution of both organic and inorganic reagents.[3][7]
Temperature 90-95 °CProvides sufficient thermal energy to drive the reaction, especially the oxidative addition to the C-Cl bond.[12]
Atmosphere Inert (Nitrogen)Protects the Pd(0) catalyst from oxidative degradation.[11]
Typical Yield 75-85%

Field-Proven Insights & Troubleshooting

Causality Behind Experimental Choices
  • Why Pd(dppf)Cl₂? The dppf ligand is a ferrocene-based diphosphine that is both electron-rich and has a large "bite angle." This combination is particularly effective for coupling challenging substrates like electron-deficient heteroaryl chlorides. The electron-rich nature promotes the oxidative addition step, while the ligand's steric bulk facilitates the final reductive elimination.[13] For particularly stubborn heteroaryl chlorides, specialized catalysts like Pd(Amphos)₂Cl₂ or systems using bulky biarylphosphine ligands (e.g., SPhos, XPhos) can offer improved yields.[2][14]

  • The Role of Water: While some Suzuki couplings can be run under anhydrous conditions, the presence of water is often beneficial.[7] It helps dissolve the inorganic base (K₂CO₃), facilitating the formation of the active boronate species. It can also influence the aggregation state of the catalyst, sometimes preventing the formation of inactive palladium black.

  • Choice of Halide: We specified 2-chloroisonicotinic acid. While the corresponding bromide or iodide would be more reactive (reactivity order: I > Br > Cl), chlorides are often significantly cheaper and more readily available, making them preferable for large-scale synthesis.[5] The use of a potent catalyst system like Pd(dppf)Cl₂ is key to successfully activating the less reactive C-Cl bond.[9]

Troubleshooting Common Issues
Problem Probable Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality of boronic acid.1. Ensure the reaction is run under a strictly inert atmosphere. Use fresh, high-quality catalyst.2. Confirm reaction temperature. Consider a higher boiling solvent like toluene if necessary.3. Use fresh boronic acid; they can degrade on storage.
Protodeboronation The boronic acid reacts with a proton source to revert to the corresponding arene, reducing yield.This can be promoted by excessive heat or prolonged reaction times. Consider using a milder base (e.g., K₃PO₄) or slightly less water.
Homocoupling of Boronic Acid The boronic acid couples with itself to form a biaryl side product.This is often caused by the presence of oxygen. Rigorous deoxygenation of the solvent and reaction vessel is critical.
Difficult Product Precipitation The product remains partially soluble in the acidic aqueous phase.Ensure the pH is sufficiently low (~2). If solubility is still an issue, saturate the aqueous phase with NaCl (brine) before filtration to decrease the product's solubility.

Product Characterization

The identity and purity of the synthesized 2-(3-(trifluoromethyl)phenyl)isonicotinic acid should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Melting Point: To assess the purity of the final compound.

Experimental Workflow Diagram

Experimental_Workflow A 1. Assemble & Inert Dry Glassware B 2. Add Solids: Aryl Halide, Boronic Acid, Base, Catalyst A->B C 3. Add Solvents: Dioxane & Water B->C D 4. Heat to 90-95 °C (12-16 h) C->D E 5. Cool to RT & Filter D->E F 6. Aqueous Workup: Wash with Ethyl Acetate E->F G 7. Acidify Aqueous Layer with HCl (pH 2-3) F->G H 8. Isolate Product: Vacuum Filtration G->H I 9. Dry Under Vacuum H->I J 10. Characterize: NMR, MS, MP I->J

Caption: A streamlined workflow for the synthesis and isolation of the target compound.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Sato, K., et al. (2004). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 6(8), 1163-1166. Retrieved from [Link]

  • NROChemistry via YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Retrieved from [Link]

  • Amatore, C., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 125(52), 16375-16384. Retrieved from [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

  • Kim, J. H., et al. (2010). Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. Bulletin of the Korean Chemical Society, 31(10), 3010-3012. Retrieved from [Link]

  • Bar-Haim, G., et al. (2010). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 8(19), 4377-4386. Retrieved from [Link]

  • Ramanayake, D. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. University of Calgary PRISM. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of 2-(3-(Trifluoromethyl)phenyl)isonicotinic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" have become a cornerstone of efficient drug discovery. These molecular frameworks are capable of interacting with multiple biological targets, offering a robust starting point for developing novel therapeutics. 2-(3-(Trifluoromethyl)phenyl)isonicotinic acid has emerged as such a scaffold, particularly in the synthesis of small-molecule kinase inhibitors.[1]

This compound masterfully combines two key pharmacophoric elements:

  • The Isonicotinic Acid Moiety: A derivative of pyridine, this heterocyclic ring system is a well-established "hinge-binder" in numerous FDA-approved kinase inhibitors.[2][3] Its nitrogen atom can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a conserved structural feature across the kinome. Furthermore, the carboxylic acid at the 4-position provides a versatile chemical handle for synthetic elaboration, allowing for the introduction of various side chains to target other pockets of the ATP-binding site and achieve desired potency and selectivity.[1]

  • The 3-(Trifluoromethyl)phenyl Group: The trifluoromethyl (CF3) group is a bioisostere of a methyl group but with profoundly different electronic properties.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its target protein.[1] The strategic placement at the meta-position of the phenyl ring influences the overall conformation and electronic distribution of the molecule, which can be fine-tuned to optimize target engagement.

This guide provides a comprehensive overview of the synthesis and application of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid as a core building block for the development of novel kinase inhibitors, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling of starting materials are paramount for reproducible and safe experimentation.

PropertyValueReference
CAS Number 1226291-45-7[1][4]
Molecular Formula C13H8F3NO2[1][4]
Molecular Weight 267.21 g/mol [1][4]
IUPAC Name 2-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid[1]
Appearance White to off-white crystalline solid[5]
Purity Typically ≥98%[1]

Safety & Handling: Researchers must consult the Safety Data Sheet (SDS) before use. Key hazard statements include:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis Protocol: 2-(3-(Trifluoromethyl)phenyl)isonicotinic Acid

The most common and efficient method for synthesizing the title compound is through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[1]

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_reagents Reagents & Conditions R1 Ethyl isonicotinate Intermediate Ethyl 2-(3-(trifluoromethyl)phenyl)isonicotinate R1->Intermediate Suzuki Coupling R2 (3-(Trifluoromethyl)phenyl)boronic acid R2->Intermediate Reagents Pd(PPh₃)₄ Na₂CO₃ Toluene/EtOH/H₂O Reagents->Intermediate Hydrolysis LiOH, THF/H₂O Acidic Workup (HCl) Intermediate->Hydrolysis Product 2-(3-(Trifluoromethyl)phenyl)isonicotinic acid Hydrolysis->Product Saponification

Caption: Suzuki coupling followed by saponification for synthesis.

Step-by-Step Laboratory Protocol

Objective: To synthesize 2-(3-(trifluoromethyl)phenyl)isonicotinic acid from commercially available starting materials.

Materials:

  • Ethyl isonicotinate

  • (3-(Trifluoromethyl)phenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol (EtOH)

  • Deionized water

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, condenser, magnetic stirrer, and other standard glassware.

Procedure:

Step 1: Suzuki-Miyaura Coupling

  • To a 250 mL round-bottom flask, add ethyl isonicotinate (1.0 eq), (3-(trifluoromethyl)phenyl)boronic acid (1.1 eq), and sodium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the solvent mixture of Toluene:EtOH:H₂O (e.g., 4:1:1 ratio, 100 mL).

  • Degas the resulting slurry by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the mixture.

  • Heat the reaction mixture to 85-90 °C and stir vigorously overnight (12-16 hours). Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL).

  • Separate the organic layer. Wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester intermediate, ethyl 2-(3-(trifluoromethyl)phenyl)isonicotinate. Purification can be performed via column chromatography if necessary.[1]

Step 2: Saponification (Ester Hydrolysis)

  • Dissolve the crude ester from the previous step in a mixture of THF and water (e.g., 3:1 ratio, 80 mL).

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC/LC-MS).

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~3-4 by the slow addition of 2M HCl. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration. Wash the solid with cold water.

  • Dry the solid under vacuum to yield the final product, 2-(3-(trifluoromethyl)phenyl)isonicotinic acid. Purity can be assessed by HPLC and identity confirmed by ¹H NMR and MS.

Application Protocol: Synthesis of a Kinase Inhibitor via Amide Coupling

The carboxylic acid functional group is an ideal anchor point for library synthesis. A standard amide coupling reaction can be used to append diverse amine-containing fragments, enabling extensive Structure-Activity Relationship (SAR) studies.

General Amide Coupling Workflow

G cluster_reactants Reactants cluster_reagents Reagents & Conditions Acid 2-(3-(CF₃)phenyl)isonicotinic acid Product Final Kinase Inhibitor Scaffold Acid->Product Amide Bond Formation Amine R-NH₂ (Diverse Amine Fragment) Amine->Product Reagents Coupling Agent (e.g., HATU, EDC) Base (e.g., DIPEA) Solvent (e.g., DMF) Reagents->Product

Caption: General workflow for kinase inhibitor synthesis.

Representative Laboratory Protocol (HATU Coupling)

Objective: To synthesize a derivative kinase inhibitor by coupling 2-(3-(trifluoromethyl)phenyl)isonicotinic acid with a primary amine.

Materials:

  • 2-(3-(trifluoromethyl)phenyl)isonicotinic acid (1.0 eq)

  • Desired primary or secondary amine (R-NH₂ or R₂NH) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-(3-(trifluoromethyl)phenyl)isonicotinic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15-20 minutes at room temperature. This pre-activates the carboxylic acid.

  • In a separate vial, dissolve the chosen amine in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated acid mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

  • Once the reaction is complete, pour the mixture into water, which may cause the product to precipitate. Alternatively, perform an aqueous workup by diluting with ethyl acetate and washing sequentially with aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product using flash column chromatography or preparative HPLC to obtain the final pure compound.

This robust protocol allows for the rapid generation of a library of analogs for screening against a panel of kinases.

Kinase Signaling Pathway: Context of Inhibition

Kinase inhibitors typically function by blocking the ATP-binding site, thereby preventing the phosphorylation of downstream substrate proteins. This action interrupts signaling cascades that are often hyperactive in diseases like cancer.

G cluster_pathway Simplified Kinase Signaling Cascade Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., RAF) Receptor->Kinase1 Signal Kinase2 Intermediate Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Effector Kinase (e.g., ERK) Kinase2->Kinase3 Phosphorylates Target Transcription Factors (Cell Proliferation, Survival) Kinase3->Target Phosphorylates Inhibitor Kinase Inhibitor (Synthesized Compound) Inhibitor->Kinase2 BLOCKS

Sources

Application Notes and Protocols for 2-(3-(trifluoromethyl)phenyl)isonicotinic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unlocking the Agrochemical Potential of a Fluorinated Pyridine Carboxylic Acid

2-(3-(trifluoromethyl)phenyl)isonicotinic acid (CAS 1226291-45-7), a substituted pyridine carboxylic acid, represents a promising scaffold for the discovery of novel agrochemicals. The molecule incorporates two key structural features that are prevalent in modern crop protection agents: the isonicotinic acid moiety and a trifluoromethylphenyl group. The trifluoromethyl (-CF3) group is a well-established bioisostere in agrochemical and pharmaceutical design, known for enhancing metabolic stability, lipophilicity, and target binding affinity.[1][2] These properties can significantly augment the biological activity of a parent molecule.[1]

Isonicotinic acid and its derivatives have been explored for a range of bioactivities, including herbicidal action.[3][4] Structurally, 2-(3-(trifluoromethyl)phenyl)isonicotinic acid shares features with the synthetic auxin class of herbicides, which mimic the natural plant hormone indole-3-acetic acid (IAA) to induce phytotoxicity.[5][6] This document provides a detailed guide for researchers on the potential application of this compound as a synthetic auxin herbicide, including its proposed mechanism of action, protocols for efficacy evaluation, and its role as a key intermediate in the synthesis of other agrochemicals.

Chemical Properties and Synthesis Overview

PropertyValue
CAS Number 1226291-45-7
Molecular Formula C13H8F3NO2
Molecular Weight 267.20 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in organic solvents such as DMSO, methanol, and acetone.

Synthesis: The synthesis of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid can be achieved through various cross-coupling methodologies. A common approach involves the Suzuki-Miyaura cross-coupling reaction between a suitable isonicotinic acid derivative and a (3-(trifluoromethyl)phenyl)boronic acid.[1] The use of palladium catalysts, such as Pd(PPh₃)₄, is crucial for this transformation.[1] Purification is typically performed using column chromatography or recrystallization.[1]

Part 1: Proposed Herbicidal Application as a Synthetic Auxin

Mechanism of Action: A Hypothesis of Auxin Mimicry

Based on its structural resemblance to known pyridine-carboxylate herbicides, we hypothesize that 2-(3-(trifluoromethyl)phenyl)isonicotinic acid functions as a synthetic auxin.[5][7] Synthetic auxins disrupt plant growth by overwhelming the natural auxin signaling pathways.[7] At high concentrations, these molecules lead to uncontrolled cell division and elongation, epinastic growth, and ultimately, plant death.[5]

The proposed mechanism involves the following key steps:

  • Perception: The compound binds to the auxin co-receptor complex, which consists of a Transport Inhibitor Response 1/Auxin F-Box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[2] The binding of the auxin mimic stabilizes the interaction between these two proteins.

  • Ubiquitination and Degradation: The formation of this ternary complex targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex. This marking leads to the subsequent degradation of the Aux/IAA protein by the 26S proteasome.[7]

  • Gene Expression: The degradation of the Aux/IAA repressor relieves the inhibition of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.

  • Phytotoxicity: The resulting massive and uncontrolled gene expression leads to a cascade of physiological disruptions, including ethylene biosynthesis, production of reactive oxygen species, and disruption of cellular homeostasis, culminating in plant death.[7]

Auxin_Mimic_MOA cluster_nucleus Plant Cell Nucleus cluster_degradation Degradation Pathway Compound 2-(3-(trifluoromethyl)phenyl)isonicotinic acid TIR1_AFB TIR1/AFB Receptor Compound->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Targets for Ubiquitination Aux_IAA->SCF_Complex Targets for Ubiquitination ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome SCF_Complex->Proteasome Mediates Degradation Proteasome->Aux_IAA Degrades Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Caption: Proposed mechanism of action for 2-(3-(trifluoromethyl)phenyl)isonicotinic acid as an auxin mimic herbicide.

Protocol for In Planta Herbicidal Efficacy Screening

This protocol outlines a whole-plant bioassay to determine the herbicidal efficacy and selectivity of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid.

Objective: To evaluate the post-emergence herbicidal activity of the test compound on a panel of monocotyledonous and dicotyledonous plant species.

Materials:

  • Technical grade 2-(3-(trifluoromethyl)phenyl)isonicotinic acid (>95% purity)

  • Acetone (reagent grade)

  • Tween® 20 or other suitable surfactant

  • Deionized water

  • Monocotyledonous weed species (e.g., Avena fatua (wild oat), Setaria viridis (green foxtail))

  • Dicotyledonous weed species (e.g., Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf))

  • Crop species for selectivity testing (e.g., Triticum aestivum (wheat), Zea mays (corn), Glycine max (soybean))

  • Pots (10 cm diameter) with standard potting mix

  • Growth chamber with controlled temperature, humidity, and lighting

  • Automated track sprayer

Procedure:

  • Plant Propagation:

    • Sow seeds of test species in pots and grow in a growth chamber under controlled conditions (e.g., 25°C/20°C day/night, 16-hour photoperiod, 60% relative humidity).

    • Allow plants to reach the 2-3 true leaf stage before treatment.

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound by dissolving a known weight in acetone.

    • Create a series of dilutions from the stock solution to achieve the desired application rates (e.g., 1000, 500, 250, 125, 62.5 g a.i./ha).

    • For each dilution, prepare the final spray solution by adding the appropriate volume of the stock solution to deionized water containing a surfactant (e.g., 0.1% v/v Tween® 20). The final acetone concentration in the spray solution should be kept low (e.g., <5% v/v) to avoid phytotoxicity.

  • Herbicide Application:

    • Calibrate the track sprayer to deliver a consistent spray volume (e.g., 200 L/ha).

    • Arrange the pots of test plants in the spray chamber. Include untreated control plants (sprayed with the water/surfactant/acetone vehicle only) and a positive control (a commercial auxin herbicide like 2,4-D or dicamba).

    • Apply the test solutions to the plants.

  • Post-Application Care and Evaluation:

    • Return the treated plants to the growth chamber.

    • Visually assess herbicidal injury at 3, 7, and 14 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete plant death).

    • At 14 or 21 DAT, harvest the above-ground biomass for each plant, dry in an oven at 70°C for 48 hours, and record the dry weight.

  • Data Analysis:

    • Calculate the percent growth inhibition relative to the untreated control for each treatment.

    • Use a suitable statistical software to perform a dose-response analysis and determine the GR50 value (the dose required to cause a 50% reduction in plant growth) for each species.

Expected Results and Interpretation

A successful auxin mimic herbicide will typically show greater efficacy on broadleaf (dicot) weeds than on grass (monocot) crops.[5] The visual symptoms should be characteristic of auxin herbicides, including epinasty (twisting and curling of stems and petioles), leaf cupping, and stem swelling. The dose-response data will allow for a quantitative comparison of the compound's potency against different species.

Example Data Presentation:

SpeciesTypeGR50 (g a.i./ha)
Amaranthus retroflexusDicot Weed150
Abutilon theophrastiDicot Weed200
Avena fatuaMonocot Weed>1000
Triticum aestivumMonocot Crop>1000
Glycine maxDicot Crop350

This hypothetical data suggests the compound has potential for selective control of broadleaf weeds in monocot crops like wheat.

Part 2: Advanced Protocols and Further Research Directions

In Vitro Auxin Receptor Binding Assay

To provide direct evidence for the proposed mechanism of action, an in vitro binding assay can be performed to measure the affinity of the compound for the TIR1/AFB auxin receptor complex.[2]

Objective: To quantify the binding affinity of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid to the auxin co-receptor complex.

Principle: This assay is based on the principle that auxin binding requires the formation of a co-receptor complex between a TIR1/AFB protein and an Aux/IAA protein.[2][8] The binding can be measured using techniques such as surface plasmon resonance (SPR) or radioligand binding assays.

Simplified Protocol Outline (Radioligand Binding):

  • Protein Expression and Purification: Recombinantly express and purify the TIR1/AFB and Aux/IAA proteins (e.g., from Arabidopsis thaliana).

  • Assay Setup: In a multi-well plate, combine the purified TIR1/AFB and Aux/IAA proteins with a radiolabeled auxin (e.g., [³H]-IAA).

  • Competitive Binding: Add increasing concentrations of the unlabeled test compound (2-(3-(trifluoromethyl)phenyl)isonicotinic acid) to compete with the radiolabeled auxin for binding to the receptor complex.

  • Separation and Detection: Separate the protein-bound radioligand from the free radioligand (e.g., using filter binding assays).

  • Data Analysis: Measure the amount of bound radioactivity at each concentration of the test compound. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled auxin) and subsequently the Ki (inhibition constant).

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Protein_Expression Express & Purify TIR1/AFB and Aux/IAA Proteins Incubation Incubate Proteins, [³H]-IAA, and Test Compound Protein_Expression->Incubation Radioligand_Prep Prepare Radiolabeled Auxin ([³H]-IAA) Radioligand_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Incubation Separation Separate Bound and Free Ligand Incubation->Separation Detection Quantify Bound Radioactivity Separation->Detection IC50_Calc Calculate IC50 Detection->IC50_Calc Ki_Calc Determine Ki (Inhibition Constant) IC50_Calc->Ki_Calc

Caption: Workflow for an in vitro auxin receptor binding assay.

Application as a Chemical Intermediate

Beyond its potential direct use as a herbicide, 2-(3-(trifluoromethyl)phenyl)isonicotinic acid is a valuable intermediate for the synthesis of more complex agrochemicals. The carboxylic acid group provides a handle for further chemical modifications, such as esterification or amidation, to generate a library of derivatives for screening.[1]

A notable example is the use of a structurally related compound, 2-[3-(trifluoromethyl)phenyl]propanedioate, as an intermediate in the synthesis of the mesoionic insecticide triflumezopyrim.[9] This highlights the utility of the 2-(3-(trifluoromethyl)phenyl) scaffold in developing insecticides, particularly for the control of hemipteran pests like rice planthoppers.[9]

Conclusion and Future Perspectives

2-(3-(trifluoromethyl)phenyl)isonicotinic acid presents a compelling case for investigation in agrochemical research. The strong theoretical basis for its action as a synthetic auxin herbicide, coupled with the known bio-enhancing properties of the trifluoromethyl group, makes it a prime candidate for herbicidal screening programs. The protocols outlined in this guide provide a robust framework for evaluating its efficacy and elucidating its mechanism of action. Furthermore, its utility as a synthetic building block should not be overlooked, as it provides a gateway to a diverse range of potential new crop protection agents. Further research should focus on structure-activity relationship (SAR) studies by synthesizing and testing analogs to optimize herbicidal activity and crop selectivity.

References

  • BenchChem. 2-(3-(Trifluoromethyl)phenyl)isonicotinic Acid | CAS 1226291-45-7.

  • Google Patents. WO2024040111A1 - Process for the preparation and isolation of intermediates of certain mesoionic pesticides.

  • The Ohio State University Pressbooks. 17.3 Herbicides that Mimic or Interfere with Auxin.

  • PubMed. Auxin-mimic herbicides dilema: Their benefits and limitations.

  • National Institutes of Health. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.

  • National Institutes of Health. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin.

  • ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

  • ResearchGate. (PDF) Screening for Endocrine Bioactivity Potential of Tobacco Product Chemicals Including Flavor Chemicals.

  • ACS Publications. Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid.

  • PubMed. Insecticidal, repellent and fungicidal properties of novel trifluoromethylphenyl amides.

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

  • PubMed. Design, Synthesis, and Bioactivity Evaluation of Novel 1-Methyl-2-phenylpyridin-1-ium Derivatives as Broad-Spectrum FtsZ Inhibitors.

  • ACS Publications. Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides.

  • PubMed. Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides.

  • ResearchGate. The auxin receptor is a co-receptor system. (a) In vitro binding of 200...

  • Google Patents. AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, RAINFASTNESS AND UPTAKE PROPERTIES - European Patent Office - EP 3994989 A1.

  • MDPI. International Survey on Phenylketonuria Newborn Screening.

  • Journal of Experimental Botany. cheminformatics review of auxins as herbicides.

  • MDPI. Insecticidal and Larvicidal Activities of the Acetone Extract, Fractions, and Volatile Compounds of Dennettia tripetala.

  • Pest Management Science. Weed Resistance to Synthetic Auxin Herbicides.

  • ACS Publications. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation.

  • ResearchGate. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole.

  • MDPI. Insecticidal Activity of Extracts, Fractions, and Pure Molecules of Cissampelos pareira Linnaeus against Aphid, Aphis craccivora Koch.

  • Regulations.gov. (19) United States c12) Patent Application Publication.

  • PubMed. Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues.

  • University of Nebraska–Lincoln. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action.

  • Journal of Experimental Botany. Identification of auxins by a chemical genomics approach.

  • SpringerLink. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.

  • National Institutes of Health. Auxin Herbicide Action: Lifting the Veil Step by Step.

  • PubMed. Fir (Abies balsamea) (Pinales: Pinaceae) needle essential oil enhances the knockdown activity of select insecticides.

  • Cambridge Core. Determining Exposure to Auxin-Like Herbicides. II. Practical Application to Quantify Volatility.

  • Justia Patents. herbicidal compounds.

  • MDPI. Phenylketonuria (PKU): Primary Care Guide to a Positive Newborn Screen.

  • National Institutes of Health. A Receptor for Auxin.

  • MDPI. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.

  • National Institutes of Health. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates.

  • ResearchGate. Design, Synthesis and Evaluation of Novel Auxin Mimic Herbicides.

  • MDPI. Insecticide Susceptibility and Detoxification Enzyme Activity of Frankliniella occidentalis under Three Habitat Conditions.

  • MDPI. Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives.

  • Regulations.gov. (19) United States c12) Patent Application Publication.

  • Purdue University. Antifungal activity of tobacco osmotin has specificity and involves plasma membrane permeabilization.

  • National Institutes of Health. The Antifungal and Anti-Pneumocystis Activities of the Novel Compound A3IS (Mycosinate).

Sources

Application Notes and Protocols for Developing Novel Therapeutics Using 2-(3-(trifluoromethyl)phenyl)isonicotinic Acid as a Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3-(Trifluoromethyl)phenyl)isonicotinic acid is a key chemical intermediate that serves as a versatile scaffold in the synthesis of a variety of biologically active compounds. The presence of the trifluoromethyl group, a bioisostere of the methyl group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this precursor to develop novel therapeutics, with a focus on two promising avenues: inhibitors of the renin-angiotensin system (RAS) for cardiovascular diseases and novel non-steroidal anti-inflammatory drugs (NSAIDs).

The renin-angiotensin system is a critical regulator of blood pressure and fluid balance, and its dysregulation is a hallmark of hypertension and other cardiovascular pathologies.[1][2] Angiotensin II receptor blockers (ARBs) are a major class of drugs that antagonize the action of angiotensin II, a potent vasoconstrictor.[1][3] The structural motifs present in 2-(3-(trifluoromethyl)phenyl)isonicotinic acid make it an attractive starting point for the synthesis of novel ARBs.

Furthermore, chronic inflammation is implicated in a wide range of diseases, and the development of safer and more effective NSAIDs remains a significant therapeutic goal.[4] The unique electronic properties of the trifluoromethylphenyl and isonicotinic acid moieties can be leveraged to design next-generation anti-inflammatory agents with improved efficacy and reduced side effects.[5][6]

This guide will detail the synthetic derivatization of the precursor, the subsequent in vitro and in vivo evaluation of the synthesized compounds, and the necessary analytical techniques for their characterization.

Section 1: Synthesis and Derivatization of 2-(3-(trifluoromethyl)phenyl)isonicotinic Acid

The strategic derivatization of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid is the first step in unlocking its therapeutic potential. The carboxylic acid group provides a convenient handle for various chemical modifications, most commonly through amide bond formation.

General Synthetic Workflow

The overall workflow for derivatizing the precursor involves the activation of the carboxylic acid followed by coupling with a desired amine-containing moiety. This process can be tailored to introduce a wide array of functional groups, thereby enabling the exploration of the structure-activity relationship (SAR).

G cluster_0 Synthesis of Derivatives Precursor 2-(3-(trifluoromethyl)phenyl)isonicotinic acid Activation Carboxylic Acid Activation (e.g., with SOCl₂, HATU) Precursor->Activation Step 1 Coupling Amide Coupling (with R-NH₂) Activation->Coupling Step 2 Purification Purification (e.g., Column Chromatography) Coupling->Purification Step 3 Characterization Characterization (NMR, MS) Purification->Characterization Step 4 Library Library of Novel Compounds Characterization->Library

Caption: General workflow for the synthesis of novel therapeutic candidates from the precursor.

Protocol: Synthesis of an Amide Derivative

This protocol describes a general method for the synthesis of an amide derivative of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid.

Materials:

  • 2-(3-(trifluoromethyl)phenyl)isonicotinic acid

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU)

  • An appropriate amine (R-NH₂)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Triethylamine (TEA) or another suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve 2-(3-(trifluoromethyl)phenyl)isonicotinic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Alternative (HATU coupling): Dissolve the carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) and stir at room temperature.

  • Amide Coupling:

    • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool this solution to 0 °C.

    • Slowly add the freshly prepared acid chloride solution to the amine solution.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexane).[7]

  • Characterization:

    • Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[8][9][10][11][12]

Key Synthetic Considerations
  • Choice of Coupling Reagent: The selection of the coupling reagent is crucial and depends on the substrate's sensitivity. For simple amines, conversion to the acid chloride with thionyl chloride is efficient. For more delicate or complex amines, peptide coupling reagents like HATU or HBTU are preferred to minimize side reactions.

  • Reaction Conditions: Anhydrous conditions are essential to prevent the hydrolysis of the activated carboxylic acid intermediate. The use of an inert atmosphere is also recommended to avoid unwanted side reactions.

  • Purification: Column chromatography is a standard method for purifying the final compounds.[7] The choice of the solvent system will depend on the polarity of the synthesized derivative.

Section 2: Development of Renin-Angiotensin System Inhibitors

The RAS is a hormonal cascade that plays a central role in the regulation of blood pressure.[2] Angiotensin II, the main effector of this system, binds to the angiotensin II type 1 (AT₁) receptor, leading to vasoconstriction and aldosterone secretion.[3] Derivatives of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid can be designed to act as AT₁ receptor antagonists.

G cluster_0 Renin-Angiotensin System Pathway Angiotensinogen Angiotensinogen (from liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin Renin (from kidney) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE Angiotensin-Converting Enzyme (ACE) AT1R AT₁ Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction, Aldosterone Secretion AT1R->Vasoconstriction Drug Novel ARB Candidate Drug->AT1R Blocks

Caption: Simplified schematic of the Renin-Angiotensin System and the target for ARBs.

In Vitro Evaluation of AT₁ Receptor Antagonism
2.1.1 Protocol: Radioligand Binding Assay

This assay determines the ability of a test compound to displace a radiolabeled ligand from the AT₁ receptor.

Materials:

  • Cell membranes expressing the human AT₁ receptor

  • Radiolabeled angiotensin II (e.g., [¹²⁵I]-Angiotensin II)

  • Test compounds (synthesized derivatives)

  • Unlabeled angiotensin II (for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds and unlabeled angiotensin II.

  • In a 96-well plate, add the cell membranes, radiolabeled angiotensin II, and either the test compound, unlabeled angiotensin II, or buffer (for total binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

2.1.2 Data Presentation
Compound IDIC₅₀ (nM) for AT₁ Receptor Binding
Precursor>10,000
Derivative 1550
Derivative 285
Losartan (Control)20
In Vivo Evaluation of Antihypertensive Activity

Promising compounds from in vitro assays should be evaluated in animal models of hypertension.[13][14][15][16]

2.2.1 Protocol: Spontaneously Hypertensive Rat (SHR) Model

The SHR is a well-established genetic model of hypertension.[14]

Animals:

  • Male Spontaneously Hypertensive Rats (SHRs)

  • Age-matched normotensive Wistar-Kyoto (WKY) rats as controls

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Measure baseline systolic blood pressure (SBP) using a non-invasive tail-cuff method.

  • Administer the test compound or vehicle (e.g., saline or a suitable solvent) to the SHRs via oral gavage or another appropriate route.

  • Measure SBP at various time points after administration (e.g., 1, 2, 4, 8, and 24 hours).

  • A positive control group receiving a known antihypertensive drug (e.g., Losartan) should be included.

  • Monitor the animals for any adverse effects.

  • Analyze the data to determine the effect of the test compound on blood pressure over time.

Section 3: Development of Novel Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The primary mechanism of action of most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[4] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable characteristic for new NSAIDs to reduce gastrointestinal side effects associated with COX-1 inhibition.

In Vitro Evaluation of COX Inhibition
3.1.1 Protocol: COX-1/COX-2 Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds

  • A suitable detection system to measure prostaglandin E₂ (PGE₂) production (e.g., an enzyme immunoassay kit)

  • Assay buffer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In separate wells of a 96-well plate, pre-incubate either COX-1 or COX-2 with the test compound or vehicle for a short period (e.g., 15 minutes) at 37 °C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specified time (e.g., 10 minutes) at 37 °C.

  • Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Measure the amount of PGE₂ produced in each well using an enzyme immunoassay.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2.

3.1.2 Data Presentation
Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Precursor>100>100-
Derivative 3500.5100
Derivative 4251.025
Celecoxib (Control)270.04675
In Vivo Evaluation of Anti-Inflammatory and Analgesic Activity

Compounds with potent and selective COX-2 inhibition should be tested in animal models of inflammation and pain.[17][18][19]

3.2.1 Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation.[18]

Animals:

  • Male Wistar or Sprague-Dawley rats

Procedure:

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound, vehicle, or a positive control (e.g., indomethacin) orally or intraperitoneally.

  • After a set time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated group.

3.2.2 Protocol: Acetic Acid-Induced Writhing in Mice

This model is used to assess the analgesic activity of a compound.

Animals:

  • Male Swiss albino mice

Procedure:

  • Administer the test compound, vehicle, or a positive control (e.g., aspirin) to the mice.

  • After a specified time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally.

  • Immediately place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching behavior) over a 20-minute period.

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle-treated group.

Section 4: Characterization of Lead Compounds

Once promising lead compounds have been identified through the screening cascade, a more thorough characterization is necessary.

Physicochemical Properties
  • Solubility: Determine the aqueous solubility of the compounds at different pH values.

  • LogP/LogD: Measure the lipophilicity of the compounds, which influences their absorption and distribution.

  • pKa: Determine the ionization constant(s) of the compounds.

In Vitro ADME/Tox
  • Metabolic Stability: Assess the stability of the compounds in liver microsomes or hepatocytes.

  • CYP450 Inhibition: Evaluate the potential of the compounds to inhibit major cytochrome P450 enzymes to predict drug-drug interactions.

  • Plasma Protein Binding: Determine the extent to which the compounds bind to plasma proteins.

  • Permeability: Assess the ability of the compounds to cross cell membranes using assays like the Caco-2 permeability assay.

  • Cytotoxicity: Evaluate the general toxicity of the compounds in a relevant cell line.

Structural Confirmation

Advanced analytical techniques are essential for unambiguous structure elucidation.

  • 1D and 2D NMR: Techniques such as ¹H, ¹³C, COSY, HSQC, and HMBC NMR are used to confirm the chemical structure and stereochemistry of the synthesized compounds.[11]

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the compounds.[9]

  • X-ray Crystallography: Can be used to determine the three-dimensional structure of the compound if a suitable crystal can be obtained.

Conclusion

2-(3-(Trifluoromethyl)phenyl)isonicotinic acid is a valuable and versatile precursor for the development of novel therapeutics. Its strategic derivatization, guided by a clear understanding of the target biology, can lead to the discovery of potent and selective modulators of key physiological pathways. The protocols and application notes provided in this document offer a comprehensive framework for researchers to embark on drug discovery programs utilizing this promising chemical scaffold. A systematic approach, combining rational design, efficient synthesis, and a robust screening cascade, will be crucial for translating the potential of these novel compounds into clinically viable drug candidates.

References

  • Charles River Laboratories. In Vivo Pain Models. [Link]

  • Chinese Chemical Letters. Efficient continuous synthesis of 2-[3-(trifluoromethyl)phenyl]malonic acid, a key intermediate of Triflumezopyrim, coupling with esterification-condensation-hydrolysis. [Link]

  • GSC Online Press. Review on in vivo and in vitro experimental model of anti-hypertensive agent. [Link]

  • Inotiv. Hypertension and Vascular Disease Models. [Link]

  • MDPI. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. [Link]

  • MDPI. Unlocking Novel Therapeutic Potential of Angiotensin II Receptor Blockers. [Link]

  • MDPI. Current NMR Techniques for Structure-Based Drug Discovery. [Link]

  • MDPI. Fenofibrate as a Modulator of the Renin–Angiotensin System in Su/Hx-Induced Pulmonary Arterial Hypertension. [Link]

  • Melior Discovery. in vivo models of Pain, Anesthesia and Algesia. [Link]

  • MMWR. CDC Clinical Practice Guideline for Prescribing Opioids for Pain — United States, 2022. [Link]

  • National Center for Biotechnology Information. Pharmacological Evaluation and Preparation of Nonsteroidal Anti-Inflammatory Drugs Containing an N-Acyl Hydrazone Subunit. [Link]

  • National Center for Biotechnology Information. Renin-Angiotensin System Inhibition in Advanced Chronic Kidney Disease. [Link]

  • National Center for Biotechnology Information. In Vivo Models for Inflammatory Arthritis. [Link]

  • National Center for Biotechnology Information. NMR Characterization of RNA Small Molecule Interactions. [Link]

  • National Center for Biotechnology Information. Assessment of angiotensin II receptor blockade in humans using a standardized angiotensin II receptor-binding assay. [Link]

  • National Center for Biotechnology Information. Inhibition of renin angiotensin system decreases renal protein oxidative damage in diabetic rats. [Link]

  • National Center for Biotechnology Information. Dual action molecules: bioassays of combined novel antioxidants and angiotensin II receptor antagonists. [Link]

  • National Center for Biotechnology Information. Sensitive Bioassay for the Detection and Quantification of Angiotensin II in Tissue Culture Medium. [Link]

  • News-Medical.Net. Characterizing Small Molecules with NMR. [Link]

  • Patsnap Synapse. What in vivo models are used for pain studies?. [Link]

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • ResearchGate. Synthesis of 2-[(3′-trifluoromethylphenyl)-amino]-3-[n 4-{N 1-(7′-substituted aryl) benzothiazolyl} sulfanilamido] carbonyl pyridines as antimicrobial agents. [Link]

  • ResearchGate. Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. [Link]

  • ResearchGate. Effect of renin-angiotensin-aldosterone system (RAAS) inhibitors on... [Link]

  • STM Journals. Strategies In The Delivery Of Nonsteroidal Antiinflammatory Drugs. [Link]

  • Video abstract [ID 278514]. Safer Targets for Development of Anti-inflammatory Drugs. [Link]

  • Wikipedia. Angiotensin II receptor blocker. [Link]

  • YouTube. Renin Angiotensin Aldosterone system. [Link]

  • . NMR characterization of oligonucleotides and peptides. [Link]

  • . In vitro, ex vivo and in vivo anti-hypertensive activity of Chrysophyllum cainito L. extract. [Link]

  • . Mass Spectrometry in Small Molecule Drug Development. [Link]

  • ahajournals.org. Animal Models of Hypertension: A Scientific Statement From the American Heart Association. [Link]

Sources

functionalization of the carboxylic acid group of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocols for the Functionalization of 2-(3-(Trifluoromethyl)phenyl)isonicotinic Acid

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern drug discovery and development, the strategic modification of molecular scaffolds is a cornerstone of optimizing biological activity, selectivity, and pharmacokinetic properties.[1] The compound 2-(3-(trifluoromethyl)phenyl)isonicotinic acid represents a confluence of two highly valued structural motifs: the isonicotinic acid core and the trifluoromethylphenyl group. This molecule serves as a critical intermediate in the synthesis of complex organic molecules, with derivatives showing potential as antimicrobial and anticancer agents.[2]

The carboxylic acid group is the primary handle for chemical modification, allowing for the exploration of vast chemical space through the formation of amides, esters, and other derivatives. The trifluoromethyl (CF3) group is not a passive substituent; its powerful electron-withdrawing nature and high lipophilicity profoundly influence the molecule's properties.[3][4] It often enhances metabolic stability by blocking sites of oxidation, improves membrane permeability, and can increase binding affinity to biological targets.[3][5] This guide provides a detailed exploration of the key strategies and protocols for the functionalization of this valuable carboxylic acid, with a focus on the underlying principles that govern reaction choice and optimization.

Strategic Considerations: Understanding the Molecule's Reactivity

The chemical personality of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid is dictated by the interplay of its three key components:

  • The Carboxylic Acid: The primary site for functionalization. Its acidity is enhanced by the electron-withdrawing effects of both the pyridine ring and the trifluoromethyl group, making it a relatively strong acid for an organic molecule.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated under acidic conditions. This can influence the solubility and reactivity of the molecule. Its electron-deficient nature also influences the reactivity of the carboxylic acid.

  • The Trifluoromethyl Group: As a potent electron-withdrawing group, it significantly impacts the electronic density of the entire molecule.[4] This enhances the acidity of the carboxyl group but can also pose challenges in certain reactions, particularly those sensitive to electronic effects.

These features necessitate careful selection of reaction conditions. For example, strongly acidic conditions for esterification must be chosen carefully to avoid undesired side reactions, while the choice of base in amide coupling is critical for efficient activation without promoting racemization or other side reactions.

Core Functionalization Protocols

The most common and impactful derivatizations of the carboxylic acid group are the formation of amides and esters. These two functionalities are prevalent in a vast number of marketed pharmaceuticals.[6]

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The formation of an amide bond is arguably the most frequently performed reaction in medicinal chemistry.[6][7] It involves the activation of the carboxylic acid followed by nucleophilic attack by an amine.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization.[6]

Causality Behind the Choice: HATU is effective for a broad range of carboxylic acids and amines, including those that may be sterically hindered or electronically challenging. It operates under mild conditions, preserving sensitive functional groups elsewhere in the molecule. The reaction proceeds via a highly reactive O-acylisourea intermediate, which is readily displaced by the amine.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(3-(trifluoromethyl)phenyl)isonicotinic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Addition of Amine and Base: Add the desired amine (1.1 eq) to the solution, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Activation: Add HATU (1.2 eq) to the stirred solution. The reaction mixture may change color.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Work-up:

    • Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid or 1M HCl (to remove excess base and amine), saturated aqueous sodium bicarbonate (to remove unreacted carboxylic acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

This classic two-step approach is robust and particularly useful for coupling with less reactive or electron-deficient amines where standard coupling reagents may be sluggish.[7]

Causality Behind the Choice: Converting the carboxylic acid to a highly electrophilic acyl chloride dramatically increases its reactivity. This allows for rapid reaction with a wide variety of nucleophiles, including weakly nucleophilic amines.

Detailed Step-by-Step Methodology:

  • Step A: Acyl Chloride Formation

    • In a fume hood, suspend or dissolve 2-(3-(trifluoromethyl)phenyl)isonicotinic acid (1.0 eq) in an anhydrous, inert solvent such as DCM or toluene.

    • Add oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C.

    • Add a catalytic amount of anhydrous DMF (1-2 drops). Vigorous gas evolution (CO2, CO, HCl) will be observed.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases and the solution becomes clear.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.

  • Step B: Amination

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and a base such as triethylamine or DIPEA (2.0 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS.

    • Perform an aqueous work-up and purification as described in Protocol 1.

Data Presentation: Comparison of Common Amide Coupling Reagents

Coupling ReagentActivating AgentTypical BaseSolventTemperature (°C)Key Advantages
HATU Uronium SaltDIPEA, TEADMF, DCM0 - RTHigh efficiency, low racemization, good for hindered substrates.[6]
EDC/HOBt CarbodiimideDIPEA, DMAPDMF, DCM0 - RTCost-effective, common in peptide synthesis.
SOCl₂ / (COCl)₂ Thionyl/Oxalyl ChloridePyridine, TEADCM, Toluene0 - RTForms highly reactive acyl chloride, good for unreactive amines.
T3P® Propylphosphonic AnhydridePyridine, TEAEtOAc, DCMRT - 50Excellent for water-soluble compounds, clean byproducts.

Visualization: Amide Coupling Workflow

G cluster_start Starting Material cluster_activation Activation cluster_coupling Coupling start 2-(3-(CF3)phenyl)isonicotinic Acid activator Coupling Reagent (e.g., HATU, SOCl₂) start->activator + Base (e.g., DIPEA) intermediate Activated Intermediate (e.g., Acyl-O-isourea, Acyl Chloride) activator->intermediate product Target Amide intermediate->product + Amine amine Primary or Secondary Amine (R-NH₂) amine->product

Caption: General workflow for amide bond formation.

Esterification: Modulating Polarity and Pro-drug Potential

Esterification is a fundamental transformation used to modify the physicochemical properties of a lead compound, such as lipophilicity and solubility, or to create pro-drugs that are metabolized in vivo to the active carboxylic acid.[8]

This is a direct, acid-catalyzed reaction between a carboxylic acid and an alcohol.[9][10] The reaction is an equilibrium, and is typically driven to completion by using a large excess of the alcohol or by removing the water that is formed.[9]

Causality Behind the Choice: Fischer esterification is an atom-economical and straightforward method when the alcohol is inexpensive and can be used as the solvent. It avoids the need for potentially toxic or expensive coupling reagents.

Detailed Step-by-Step Methodology:

  • Reaction Setup: Dissolve or suspend 2-(3-(trifluoromethyl)phenyl)isonicotinic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which acts as both reactant and solvent (use at least a 20-fold excess).

  • Catalyst Addition: To the stirred mixture, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4) (approx. 5 mol%) or hydrochloric acid (HCl).[10]

  • Heating: Heat the reaction mixture to reflux and maintain for 4-24 hours. The progress can be monitored by TLC or LC-MS.

  • Work-up:

    • After cooling to room temperature, remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Carefully wash the organic layer with saturated aqueous sodium bicarbonate to neutralize the acid catalyst and remove any unreacted starting material. Repeat until gas evolution ceases.

    • Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Purify the crude ester by flash column chromatography if necessary.

Visualization: Fischer Esterification Mechanism

G Acid R-COOH ProtonatedCarbonyl R-C(=O+H)OH Acid->ProtonatedCarbonyl + H+ Tetrahedral1 R-C(OH)(O+H₂)R' ProtonatedCarbonyl->Tetrahedral1 + R'-OH Alcohol R'-OH Tetrahedral2 R-C(OH)(OR') Tetrahedral1->Tetrahedral2 - H+ ProtonatedEster R-C(=O+H)OR' Tetrahedral2->ProtonatedEster + H+ Ester R-COOR' ProtonatedEster->Ester - H₂O, - H+ H_plus H+ H2O H₂O

Caption: Key steps in the Fischer esterification mechanism.

Advanced Topic: Conversion to Carboxylic Acid Bioisosteres

While amides and esters are direct functionalizations, a more advanced strategy in drug design is the replacement of the entire carboxylic acid moiety with a bioisostere.[11][12] A bioisostere is a functional group that retains the key biological interactions of the original group (like hydrogen bonding) but possesses different physicochemical properties.[13]

Rationale: The carboxylic acid group, while often essential for target binding, can lead to poor oral bioavailability, rapid metabolism (e.g., via glucuronidation), and potential toxicity.[12] Replacing it can mitigate these issues.

Common Carboxylic Acid Bioisosteres:

BioisostereTypical pKaKey Features
Acyl Sulfonamide 3 - 5Closely mimics the acidity and hydrogen bonding pattern of a carboxylic acid; often improves metabolic stability.[13]
Tetrazole 4.5 - 5Highly stable, metabolically robust, and mimics the charge and shape of a carboxylate.
Hydroxamic Acid 8 - 9Strong metal chelator, often used in inhibitors of metalloenzymes.
Hydroxyisoxazole 4 - 5Planar, acidic heterocycle that can engage in similar hydrogen bonding interactions.[11]

The synthesis of these derivatives is more complex and beyond the scope of this protocol guide, but researchers should be aware of this powerful strategy for lead optimization.

Conclusion

The functionalization of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid is a critical step in leveraging this scaffold for drug discovery. The protocols detailed herein for amide and ester formation provide robust and reliable methods for creating a diverse library of compounds. By understanding the underlying chemical principles and the influence of the trifluoromethyl group, researchers can make informed decisions to efficiently synthesize novel chemical entities with potentially enhanced therapeutic properties. The strategic use of this building block, guided by the principles of medicinal chemistry, will continue to be a valuable approach in the development of new medicines.[5]

References

  • Efficient continuous synthesis of 2-[3-(trifluoromethyl)phenyl]malonic acid, a key intermediate of Triflumezopyrim, coupling with esterification-condensation-hydrolysis. Reaction Chemistry & Engineering, 2021. [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Due-Hansen, M. E., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 2015. [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B. Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 2013. [Link]

  • Ferreira, H. S., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 2025. [Link]

  • Process for the activation of carboxylic acids.
  • esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 2022. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed, 2025. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ResearchGate, 2008. [Link]

  • Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. RSC Publishing, 2025. [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi, 2022. [Link]

  • Trifluoromethyl group. Wikipedia. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications, 2013. [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications, 2016. [Link]

  • CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). YouTube, 2024. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central, 2015. [Link]

Sources

Troubleshooting & Optimization

stability of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid at different pH values

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(3-(trifluoromethyl)phenyl)isonicotinic acid

Introduction: The Critical Role of pH in the Stability of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid

Welcome to the technical support center for 2-(3-(trifluoromethyl)phenyl)isonicotinic acid (CAS 1226291-45-7). This molecule, a derivative of isonicotinic acid, is a valuable building block in medicinal chemistry and pharmaceutical research.[1] Its structure, featuring a carboxylic acid on a pyridine ring and an electron-withdrawing trifluoromethyl group on a phenyl substituent, imparts specific physicochemical properties that are highly sensitive to environmental pH.[1]

Understanding the pH-dependent stability of this compound is paramount for researchers in drug development. Stability affects everything from reaction and purification efficiency to formulation, storage, shelf-life, and ultimately, in vivo bioavailability and efficacy. This guide provides a comprehensive, experience-driven resource to help you anticipate challenges, design robust experiments, and troubleshoot issues related to the pH stability of this compound. Our protocols are grounded in established principles outlined by the International Council for Harmonisation (ICH) guidelines for stability testing.[2][3][4]

Section 1: Physicochemical Profile & pH-Dependent Behavior

To understand stability, we must first understand the molecule's inherent properties and how it behaves in aqueous environments at different pH values.

Molecular Structure and Ionizable Groups

2-(3-(trifluoromethyl)phenyl)isonicotinic acid possesses two key ionizable groups:

  • A carboxylic acid (-COOH) on the pyridine ring, which is acidic.

  • A pyridine nitrogen (N) , which is basic.

The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group significantly increases the acidity of the carboxylic acid compared to unsubstituted isonicotinic acid.

Estimated Physicochemical Properties
PropertyValue / EstimateRationale & Implications for Stability
Molecular Formula C₁₃H₈F₃NO₂As provided by chemical suppliers.[5]
Molecular Weight ~267.21 g/mol As provided by chemical suppliers.[1]
pKa₁ (Pyridine N-H) ~2.0 - 3.0The pyridine nitrogen is significantly less basic than that of isonicotinic acid (pKa ~4.96) due to the strong electron-withdrawing effects of the substituted phenyl ring.[6][7]
pKa₂ (Carboxylic Acid) ~3.5 - 4.5The carboxylic acid is more acidic than unsubstituted benzoic acid (pKa ~4.2) and isonicotinic acid (pKa ~4.96) due to the electron-withdrawing -CF3 group.[6][7][8][9] Its acidity will be similar to other trifluoromethyl-substituted benzoic acids.[8][9]
Isoelectric Point (pI) ~2.75 - 3.75The pI is the pH at which the molecule has a net-zero charge (zwitterionic form). At this pH, aqueous solubility is expected to be at its minimum, which can lead to precipitation and apparent instability.
Solubility Moderately soluble in polar solventsThe compound is generally stable under ambient conditions.[1] However, its solubility is highly pH-dependent. Expect poor solubility in aqueous solutions near the pI.
Ionization States at Different pH Values

The stability and solubility of the molecule are directly tied to its ionization state. Understanding this relationship is key to designing experiments.

G cluster_low_ph Low pH (e.g., pH < 2) cluster_mid_ph Mid pH (e.g., pH 3-4) cluster_high_ph High pH (e.g., pH > 5) node_low Cationic Form (+1 Charge) -COOH group protonated -Pyridine N protonated node_mid Zwitterionic Form (Net 0 Charge) -COO- group deprotonated -Pyridine N protonated MINIMUM SOLUBILITY node_low->node_mid  Increase pH  (past pKa1) node_high Anionic Form (-1 Charge) -COO- group deprotonated -Pyridine N neutral node_mid->node_high  Increase pH  (past pKa2)

Caption: Ionization states of the molecule vs. pH.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its structure, the primary degradation pathways to consider under stress conditions (e.g., extreme pH, heat, light) are:

  • Hydrolysis: While the core structure is robust, extreme acidic or basic conditions coupled with high temperatures could potentially promote cleavage, though this is less common for this scaffold.

  • Oxidative Degradation: The pyridine and phenyl rings can be susceptible to oxidation, especially in the presence of metal ions, peroxides, or exposure to light and air.[10] Studies on isonicotinic acid hydrazide have shown oxidative pathways can lead to aromatic hydroxylation.[10]

  • Decarboxylation: Loss of the carboxylic acid group as CO₂ can occur, typically under high heat. This is a key parameter to monitor in thermal stability studies.

  • Photodegradation: Aromatic compounds often absorb UV light, which can lead to degradation. A photostability study, as recommended by ICH guidelines, is essential if the compound will be exposed to light during its lifecycle.[11]

Q2: At which pH should I store my stock solutions for maximum stability?

A2: For short-term storage, a buffered solution at pH 6-7.5 is recommended. In this range, the molecule exists predominantly in its anionic form, which is typically highly soluble and less prone to precipitation. Avoid unbuffered water, as the compound's own acidity will lower the pH. For long-term storage, aliquoting and freezing (-20°C or -80°C) a stock solution in a suitable organic solvent (e.g., DMSO) is the most reliable method.

Q3: My compound is precipitating from my aqueous buffer. What's happening?

A3: Precipitation is most likely occurring because the pH of your solution is near the compound's isoelectric point (pI), estimated between pH 2.75 and 3.75. At the pI, the molecule is zwitterionic with a net-zero charge, leading to minimal solubility. You must either (a) increase the pH of the buffer to >5 or (b) decrease the pH to <2 to ensure the compound is fully in its more soluble anionic or cationic form, respectively.

Q4: What is the best analytical method to monitor the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector is the gold-standard "stability-indicating" method.[12] It is highly sensitive and can separate the parent compound from its degradation products, allowing for accurate quantification of both over time.[12] Coupling HPLC with Mass Spectrometry (LC-MS) is invaluable for identifying the structure of unknown degradation products.[13]

Section 3: Experimental Protocol: pH-Dependent Stability Assessment

This protocol outlines a robust method for evaluating the stability of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid in aqueous buffers across a range of pH values, consistent with industry best practices.[14]

Workflow Overview

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-(3-(Trifluoromethyl)phenyl)isonicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aryl Isonicotinic Acid Scaffold

The isonicotinic acid framework, a pyridine-4-carboxylic acid, serves as a versatile scaffold in drug discovery. Its derivatives have shown a wide range of pharmacological activities. The introduction of a substituted phenyl ring at the 2-position, particularly one bearing a trifluoromethyl (-CF3) group, has been a key strategy in developing novel therapeutic agents. The trifluoromethyl group is a well-known pharmacophore that can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide will delve into the nuanced relationships between the chemical structure of these analogs and their observed biological activities.

Core Structure-Activity Relationship Insights

The biological activity of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid analogs is intricately linked to the interplay of three key structural components: the isonicotinic acid ring, the phenyl ring, and the trifluoromethyl substituent. Modifications to any of these can lead to significant changes in potency and selectivity.

The Role of the Trifluoromethyl (-CF3) Group

The presence and position of the -CF3 group on the phenyl ring are critical determinants of activity. The trifluoromethyl group is strongly electron-withdrawing and increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.[1] Its introduction into a molecular scaffold has been shown to improve the anticancer activity of various compounds.[2]

Modifications to the Phenyl Ring

Substitutions on the phenyl ring, in addition to the -CF3 group, can modulate activity. For instance, the presence of other substituents can influence the electronic properties and steric profile of the molecule, affecting its interaction with target proteins. While specific SAR data for a broad range of substitutions on the 2-(3-(trifluoromethyl)phenyl) moiety is limited in publicly available literature, general principles from related compound classes suggest that both the nature and position of additional substituents would significantly impact biological activity.

The Isonicotinic Acid Moiety

The carboxylic acid group of the isonicotinic acid is a key feature, likely involved in crucial binding interactions, such as hydrogen bonding, with biological targets.[3] Derivatization of this carboxylic acid, for instance, into esters or amides, can alter the compound's pharmacokinetic properties and biological activity. For example, some isonicotinic acid hydrazide derivatives have demonstrated significant antimicrobial and antimycobacterial activities.[4]

Comparative Analysis of Biological Activity

Anticancer Activity

Derivatives of 2-phenylacrylonitrile, which share structural similarities with the phenyl-heterocycle motif, have shown potent anticancer activity. For instance, compound 1g2a demonstrated impressive inhibitory activity against HCT116 (IC50 = 5.9 nM) and BEL-7402 (IC50 = 7.8 nM) cancer cell lines, with evidence suggesting tubulin inhibition as the mechanism of action.[2] The introduction of halogenated groups, such as trifluoromethyl, is a recognized strategy to enhance anticancer activity.[2]

In another study, 2-phenylquinoxaline-6-carboxylic acid derivatives were identified as novel fatty acid synthase (FASN) inhibitors with potent and selective cytotoxicity against various cancer cell lines, with IC50 values generally below 10 μM.[5] This highlights the potential for 2-aryl carboxylic acid scaffolds to target key enzymes in cancer metabolism.

Table 1: Comparative Anticancer Activity of Related Phenyl-Heterocyclic Compounds

Compound ClassExample CompoundCancer Cell LineIC50Putative TargetReference
2-Phenylacrylonitriles1g2aHCT1165.9 nMTubulin[2]
BEL-74027.8 nMTubulin[2]
2-Phenylquinoxaline-6-carboxylic acidsQNX-10HCT-116, Caco-2, MCF-7< 10 µMFASN[5]
2-Phenylbenzimidazoles38A549, MDA-MB-231, PC34.47-5.50 µg/mLNot specified[6]

Note: The compounds listed are not direct analogs of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid but represent structurally related classes with demonstrated anticancer activity.

Antimicrobial Activity

Isonicotinic acid hydrazide derivatives have been extensively studied for their antimicrobial properties. Structure-activity relationship studies on these compounds have revealed several key features for activity. For example, the presence of a free hydroxyl group at the para position of a benzylidene ring attached to the hydrazide moiety appears to be beneficial for antimycobacterial activity.[4] Conversely, substitution of the NH proton of the hydrazide with an acyl group was found to decrease antimycobacterial activity, suggesting the importance of this proton for the mechanism of action.[4]

Table 2: Comparative Antimicrobial Activity of Isonicotinic Acid Hydrazide Derivatives

Compound DescriptionTarget OrganismMICReference
Isonicotinic acid hydrazide with p-hydroxybenzylideneMycobacterium tuberculosisActive[4]
Acylated isonicotinic acid hydrazideMycobacterium tuberculosisDecreased activity[4]
Steroidal isonicotinic acid hydrazone (Compound 7)Candida albicans0.37 mg/mL[7]

Note: These compounds are derivatives of the isonicotinic acid core but differ in the nature of the substituent at the carboxylic acid position.

Experimental Methodologies

To facilitate further research and validation, this section provides detailed protocols for the synthesis and biological evaluation of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid and its analogs, based on established methods for similar compounds.

Synthesis of 2-(3-(Trifluoromethyl)phenyl)isonicotinic Acid Analogs

A common synthetic route to this class of compounds involves a Suzuki-Miyaura cross-coupling reaction.

Diagram 1: General Synthetic Scheme

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 2-chloro-isonicotinic acid C Pd catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) A->C Suzuki-Miyaura Coupling B 3-(Trifluoromethyl)phenylboronic acid B->C D 2-(3-(trifluoromethyl)phenyl)isonicotinic acid C->D

Caption: Suzuki-Miyaura coupling for synthesis.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine 2-chloro-isonicotinic acid (1 equivalent), 3-(trifluoromethyl)phenylboronic acid (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for several hours (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with an acid such as 1 M HCl to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[2]

Diagram 2: MTT Assay Workflow

G A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

Diagram 3: Broth Microdilution Workflow

G A Prepare serial dilutions of test compounds in a 96-well plate B Add standardized bacterial inoculum to each well A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for bacterial growth (turbidity) C->D E Determine the MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for MIC determination.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Future Directions and Conclusion

The 2-(3-(trifluoromethyl)phenyl)isonicotinic acid scaffold holds considerable promise for the development of novel therapeutic agents. The available data, although fragmented across different studies and compound classes, consistently points to the importance of the trifluoromethylphenyl and isonicotinic acid moieties for biological activity.

Future research should focus on systematic SAR studies of a closely related series of analogs to delineate more precise relationships between structure and activity. This would involve synthesizing and testing a library of compounds with variations in the substitution pattern on both the phenyl and pyridine rings, as well as modifications to the carboxylic acid group. Such studies, coupled with computational modeling, will be instrumental in designing more potent and selective drug candidates.

This guide provides a foundational understanding of the SAR of this important class of compounds, supported by established experimental protocols. It is intended to serve as a valuable resource for researchers dedicated to the discovery and development of new and effective medicines.

References

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PMC. [Link]

  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Med Chem Res. [Link]

  • Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. PubMed. [Link]

  • Design, synthesis and biological evaluation of 2-phenylquinoxaline carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity. PubMed. [Link]

  • Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ResearchGate. [Link]

  • Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Publishing. [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PMC. [Link]

  • In Vitro Anticancer Activity of Two Ferrocene-Containing Camphor Sulfonamides as Promising Agents against Lung Cancer Cells. MDPI. [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC. [Link]

  • Betulinic acid derivatives as anticancer agents: structure activity relationship. PubMed. [Link]

  • Synthesis and anticancer evaluation of some new poly functionally substituted pyrimidine-2-thione derivatives. ResearchGate. [Link]

  • Isonicotinic acid derivatives and preparation methods and uses thereof.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. MDPI. [Link]

  • Antimicrobial Activity of Some Steroidal Hydrazones. MDPI. [Link]

  • Data set of 2-substituted isonicotinic acid hydrazide. ResearchGate. [Link]

  • Synthesis of 2-[(3′-trifluoromethylphenyl)-amino]-3-[n 4-{N 1-(7′-substituted aryl) benzothiazolyl} sulfanilamido] carbonyl pyridines as antimicrobial agents. ResearchGate. [Link]

  • 2-(Alkylamino)nicotinic acid and analogs. Potent angiotensin II antagonists. PubMed. [Link]

  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. PMC. [Link]

  • Synthesis, antimycobacterial, antiviral, antimicrobial activities, and QSAR studies of isonicotinic acid-1-(substituted phenyl)-ethylidene/cycloheptylidene hydrazides. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Some New Isatin Derivatives. Brieflands. [Link]

  • 2D-QSAR Modeling of Chalcone Analogues as Angiotensin Converting Enzyme Inhibitor. Biointerface Research in Applied Chemistry. [Link]

  • Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[2][4][5]triazin-7-ones and Stable Free Radical Precursors. ResearchGate. [Link]

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing. [Link]

  • In-vitro anticancer activity (IC50) of synthesized compounds against... ResearchGate. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH. [Link]

  • Total Synthesis of Okeaniamide A. American Chemical Society. [Link]

  • A kind of method for synthesizing 4 trifluoromethyl nicotinic acids.
  • Preparation method of 4-trifluoromethyl nicotinic acid.
  • Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.